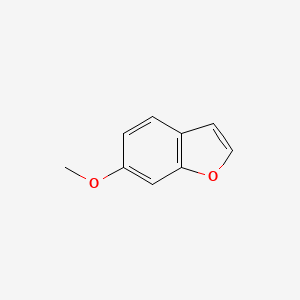

6-Methoxybenzofuran

Übersicht

Beschreibung

6-Methoxybenzofuran, also known as 6MBF, is a naturally occurring compound found in plants and fungi. It is an aromatic heterocyclic compound with a wide range of applications in the scientific, medical, and industrial fields. 6MBF has been studied for its potential therapeutic effects, as well as its ability to act as a catalyst in the synthesis of various pharmaceuticals and other compounds.

Wissenschaftliche Forschungsanwendungen

- A recent study identified 6-MBF compound I-9 as a candidate drug for bone formation and anti-osteoporosis. It activates the BMP2–ERK–ATF4 axis, promoting osteoblast differentiation and increasing bone mass in aged mice. This finding positions I-9 for preclinical research in treating osteoporosis.

- 6-MBF serves as a scaffold in many natural and pharmaceutical products, including moracins, furochromones, and psoralen derivatives . Its structural versatility makes it valuable for drug discovery.

Bone Formation and Anti-Osteoporosis

Natural Product Scaffold

Wirkmechanismus

Target of Action

The primary target of 6-Methoxybenzofuran is the BMP2–ERK–ATF4 axis . This axis plays a crucial role in promoting osteoblast differentiation, which is essential for bone formation .

Mode of Action

6-Methoxybenzofuran interacts with its targets by upregulating the expression of BMP-2 , a protein that is vital for bone formation . This upregulation accelerates bone turnover and increases the proportion of osteoblasts .

Biochemical Pathways

The compound affects the BMP2–ERK–ATF4 pathway , leading to the promotion of osteoblast differentiation . Osteoblasts are cells that synthesize bone, and their differentiation is a critical process in bone formation and remodeling.

Result of Action

The administration of 6-Methoxybenzofuran promotes bone formation and increases bone mass in mice with low bone mass . This indicates that the compound’s action results in a significant increase in bone density, which could be beneficial in the treatment of conditions like osteoporosis.

Eigenschaften

IUPAC Name |

6-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYKSLFXWMWVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415654 | |

| Record name | 6-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxybenzofuran | |

CAS RN |

50551-63-8 | |

| Record name | 6-Methoxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

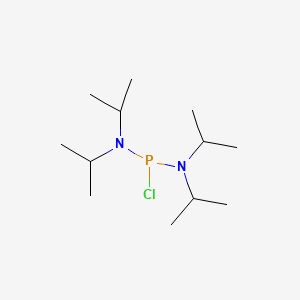

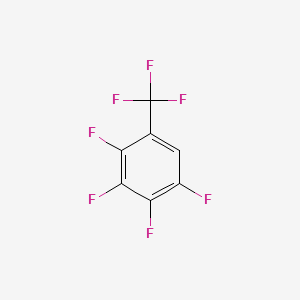

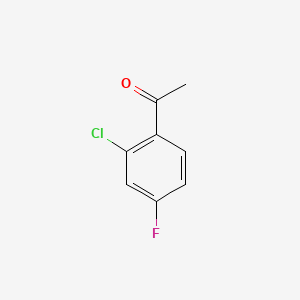

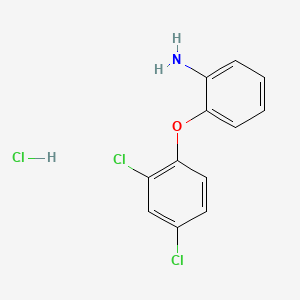

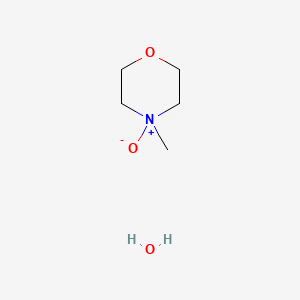

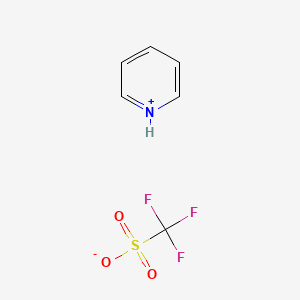

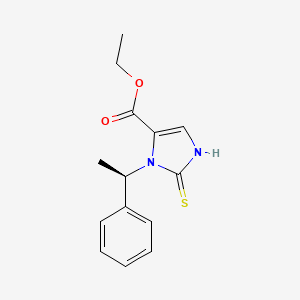

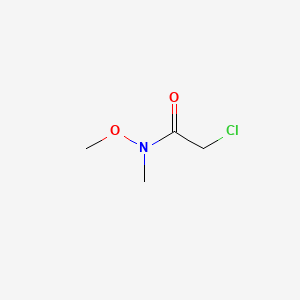

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-methoxybenzofuran?

A1: The molecular formula of 6-methoxybenzofuran is C9H8O2, and its molecular weight is 148.16 g/mol.

Q2: Are there any efficient synthetic routes for 6-methoxybenzofuran and its derivatives?

A2: Yes, several synthetic methods have been explored. One approach involves the Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones to produce 2-aroylbenzofurans, which can then be reduced to yield substituted 2-benzylbenzofurans. [] Another method utilizes a Suzuki coupling reaction starting from 5-bromo-6-methoxybenzofuran and methyl 2-iodo-3-pyrazinecarboxylate to synthesize pyrazinopsoralen, a pyrazine ring-fused monofunctional psoralen derivative. []

Q3: Has the synthesis of 6-hydroxybenzofuran, a related compound, been investigated?

A3: Yes, researchers have developed an improved and scalable synthesis of 6-hydroxybenzofuran. []

Q4: What are some of the known biological activities of 6-methoxybenzofuran derivatives?

A4: Research suggests that certain 6-methoxybenzofuran derivatives exhibit a range of biological activities, including anti-resorptive and anabolic effects on bone, [] inhibition of tumor cell growth, [] and anti-protozoal properties. []

Q5: Can you provide an example of how 6-methoxybenzofuran derivatives interact with their targets to produce biological effects?

A5: One study demonstrated that a 6-methoxybenzofuran compound (I-9) promotes bone formation and increases bone mass in mice by activating the BMP2-ERK-ATF4 axis, a signaling pathway crucial for osteoblast differentiation. []

Q6: Are there any 6-methoxybenzofuran derivatives being investigated for specific therapeutic applications?

A6: Yes, a radioiodinated benzofuran-3-yl-(indol-3-yl)maleimide derivative has been synthesized and preliminarily characterized as a potential SPECT imaging probe for detecting glycogen synthase kinase-3β (GSK-3β) in the brain. [] Another study explored the use of a new iodoacetamidobenzofuran derivative, TR120, as a potential treatment for chronic myeloid leukemias (CMLs), particularly those resistant to imatinib. []

Q7: How do modifications to the structure of 6-methoxybenzofuran affect its biological activity?

A7: Research indicates that the presence and position of hydroxyl and methoxy groups significantly influence the antifungal activity of 6-methoxybenzofuran derivatives. [] Studies on 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans as selective ligands for antiestrogen-binding sites highlight the importance of specific substitutions on the benzofuran core for binding affinity and biological activity. []

Q8: Have there been any computational studies on the SAR of 6-methoxybenzofuran derivatives?

A8: Limited information is available on computational studies specifically focusing on the SAR of 6-methoxybenzofuran derivatives within the provided research articles.

Q9: Can you describe some reactions that 6-methoxybenzofuran derivatives undergo?

A9: 6-Methoxybenzofuran-2,3-dione has been shown to undergo photochemical reactions with styrene and β-ethoxystyrene. [, ] Additionally, the reactions of 2-phenyl-2H-1-benzopyrans and 2-phenyl-4H-1-benzopyrans with lead(IV) acetate yield 2-benzoyl-6-methoxybenzofuran and other products. []

Q10: Are there any specific applications of 6-methoxybenzofuran derivatives in organic synthesis?

A10: Dianionic species derived from benzofurancarboxylic acids, such as lithium 2-lithiobenzofuran-3-carboxylate, have been explored as synthetic intermediates in organic chemistry. []

Q11: Are there any natural sources of 6-methoxybenzofuran derivatives?

A11: Yes, 6-methoxybenzofuran derivatives have been isolated from various natural sources, including the roots of Zanthoxylum flavum, [] the tropical plant Dorstenia gigas, [] and the roots of Dorstenia contrajerva. []

Q12: Can you give an example of a natural product containing a 6-methoxybenzofuran moiety and its biological activity?

A12: Sesbagrandiflorain A, a 6-methoxybenzofuran derivative isolated from the stem barks of Sesbania grandiflora, has been identified and its structure revised. [, ] Vignafuran, another natural 6-methoxybenzofuran derivative, has been synthesized and studied for its antifungal properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Ammoniooxy)methyl]-2-chlorobenzene chloride](/img/structure/B1630996.png)

![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)